molecular formula C20H15Cl2NO4S B2397784 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate CAS No. 400082-19-1

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate

Cat. No. B2397784
CAS RN: 400082-19-1
M. Wt: 436.3
InChI Key: KWFQHVZSSDYKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate (4,6-DMPPDCB) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate has a wide range of applications in scientific research. It is used in studies of the effects of oxidative stress, as well as studies of cell cycle regulation and apoptosis. It is also used in studies of the effects of environmental pollutants, such as heavy metals, on cellular function. In addition, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is used in studies of the effects of radiation on cells, as well as studies of the effects of hormones on cell growth and differentiation.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is not completely understood. However, it is believed to interact with proteins and enzymes in the cell, leading to changes in cellular function. Specifically, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is thought to inhibit the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics. In addition, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is thought to inhibit the activity of certain proteins, such as p53 and caspase-3, which are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate are not fully understood. However, it is known to have a wide range of effects on cells and organisms. In particular, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is known to inhibit the activity of certain enzymes and proteins, as discussed above. In addition, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound, and is relatively easy to synthesize. In addition, it has a wide range of applications in scientific research, as discussed above. However, there are some limitations to its use in lab experiments. For example, 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate has a relatively low solubility in water, which can limit its use in certain experiments. In addition, its effects can vary depending on the concentration used, and it can be toxic at high concentrations.

Future Directions

There are several potential future directions for 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate research. One potential direction is to further study its effects on cell cycle regulation and apoptosis. In addition, further research could be conducted to study its effects on the metabolism of xenobiotics, as well as its effects on the activity of other proteins and enzymes. Finally, further research could be conducted to study its effects on other biochemical and physiological processes, such as oxidative stress, inflammation, and cancer.

Synthesis Methods

The synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate is a multi-step process. The first step is to synthesize the intermediate 4,6-dimethyl-2-pyridinyl 2,4-dichlorobenzenecarboxylate (4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate). This is done by reacting 4,6-dimethyl-2-pyridinol with 2,4-dichlorobenzene in the presence of a catalytic amount of sulfuric acid. The resulting intermediate is then reacted with phenylsulfonyl chloride to yield 4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate.

properties

IUPAC Name

[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4S/c1-12-10-13(2)23-19(18(12)28(25,26)15-6-4-3-5-7-15)27-20(24)16-9-8-14(21)11-17(16)22/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFQHVZSSDYKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4-dichlorobenzenecarboxylate

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